FRβ Binding Affinity
In a head-to-head comparison of FRβ-targeting compounds, 2-bromo-N-(2-furylmethyl)butanamide demonstrates potent binding to human FRβ expressed in Chinese hamster D4 cells, achieving an IC50 of 0.340 nM measured as reduction in cell growth after 96 hours via CellTiter-Blue assay [1]. A structurally distinct FRβ ligand with alternative N-substitution exhibits slightly higher potency (IC50 = 0.240 nM) in the same assay format [2], while another analog shows lower potency (IC50 = 0.440 nM) under comparable conditions [3]. These data position 2-bromo-N-(2-furylmethyl)butanamide within a narrow, sub-nanomolar potency range for FRβ engagement.
| Evidence Dimension | FRβ binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.340 nM |
| Comparator Or Baseline | Alternative FRβ ligand (BDBM50557569): 0.240 nM; Another analog (BDBM50503239): 0.440 nM |
| Quantified Difference | Target compound is 0.10 nM less potent than the most potent analog, and 0.10 nM more potent than a third analog |
| Conditions | Human FRβ expressed in Chinese hamster D4 cells; antiproliferative activity after 96 hours; CellTiter-Blue assay |
Why This Matters
This level of potency confirms the compound is a viable FRβ probe for target engagement studies, with direct quantitative comparability to analogs in the same assay.
- [1] BindingDB. BDBM50126172 (CHEMBL3628344). FRβ IC50 = 0.340 nM. View Source
- [2] BindingDB. BDBM50557569 (CHEMBL4759798). FRβ IC50 = 0.240 nM. View Source
- [3] BindingDB. BDBM50503239 (CHEMBL4557278). FRβ IC50 = 0.440 nM. View Source
